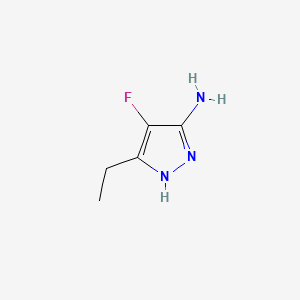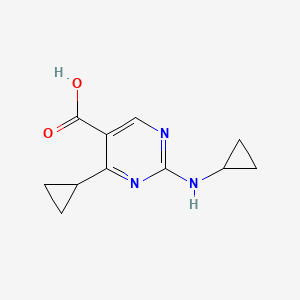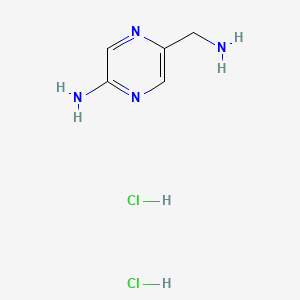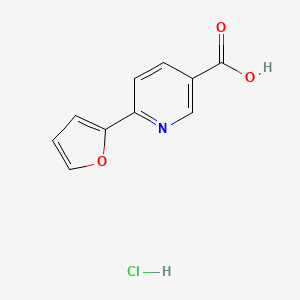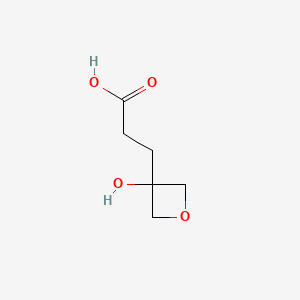
3-(3-Hydroxyoxetan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyoxetan-3-yl)propanoic acid is an organic compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This compound features a unique oxetane ring, which is a four-membered cyclic ether, attached to a propanoic acid moiety. The presence of the oxetane ring imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyoxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkyl halide, under basic conditions to form the oxetane ring. Subsequent functionalization with a carboxyl group yields the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production process efficiently. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial settings to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyoxetan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxyl group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyoxetan-3-yl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionic acid: Shares the propanoic acid moiety but lacks the oxetane ring.
3-Hydroxybutyric acid: Contains a similar hydroxyl group but has a different carbon chain structure.
Uniqueness
The presence of the oxetane ring in 3-(3-Hydroxyoxetan-3-yl)propanoic acid distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3-(3-hydroxyoxetan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O4/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8) |
Clave InChI |
LRFKOZGAGVHMOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
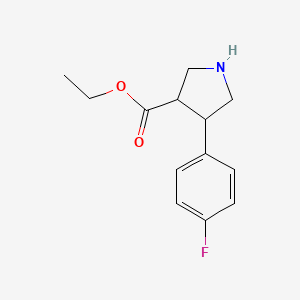

![Spiro[4.5]decane-8-sulfonyl fluoride](/img/structure/B13631467.png)
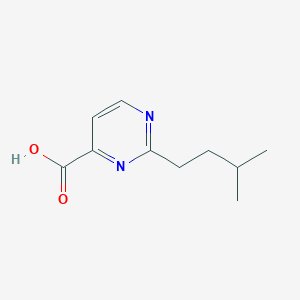
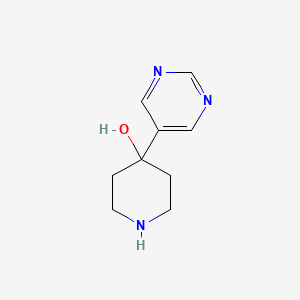
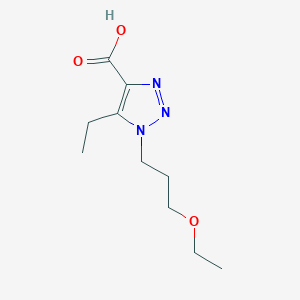
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)


